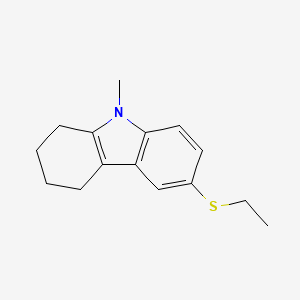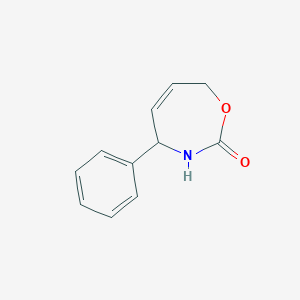
4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one is an organic compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. The phenyl group attached to the oxazepine ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with an amine to form an amide intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions usually involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can convert the oxazepine ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with more hydrogen atoms.
Substitution: Substituted products with new functional groups attached to the phenyl or oxazepine ring.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazepine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1,3-oxazepin-2-one: Lacks the dihydro component, leading to different reactivity.
4-Phenyl-4,5-dihydro-1,3-oxazepin-2(3H)-one: Similar structure but with different hydrogenation state.
4-Phenyl-1,3-oxazepine: An unsaturated analog with distinct chemical properties.
Uniqueness
4-Phenyl-4,7-dihydro-1,3-oxazepin-2(3H)-one is unique due to its specific hydrogenation state and the presence of both phenyl and oxazepine functionalities
Eigenschaften
CAS-Nummer |
143953-60-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-phenyl-4,7-dihydro-3H-1,3-oxazepin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-12-10(7-4-8-14-11)9-5-2-1-3-6-9/h1-7,10H,8H2,(H,12,13) |
InChI-Schlüssel |
QIIYDXPCXBFALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(NC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


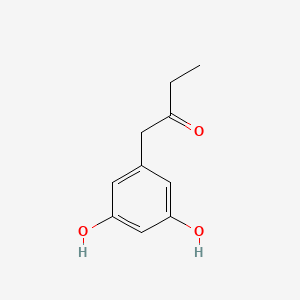
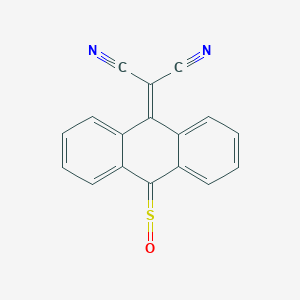

![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

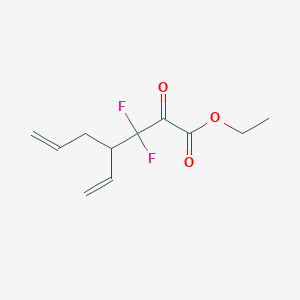
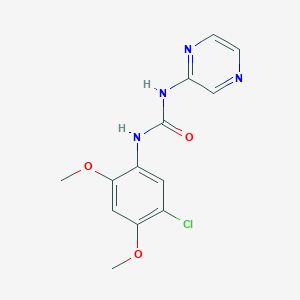
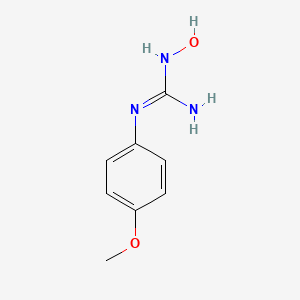

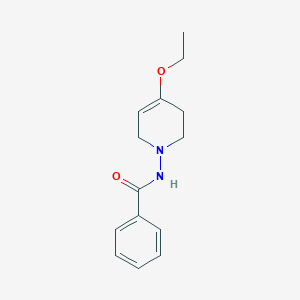
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
